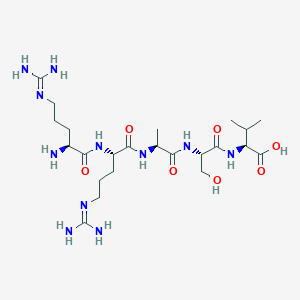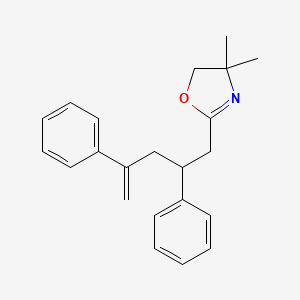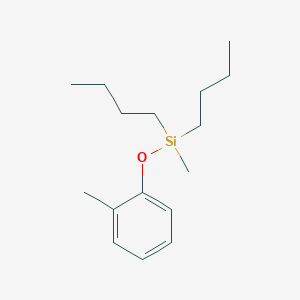![molecular formula C22H15BrF9P B14596142 Methyltris[4-(trifluoromethyl)phenyl]phosphanium bromide CAS No. 61249-21-6](/img/structure/B14596142.png)
Methyltris[4-(trifluoromethyl)phenyl]phosphanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyltris[4-(trifluoromethyl)phenyl]phosphanium bromide is a chemical compound known for its unique structure and properties. It is a phosphine derivative with the molecular formula C21H12F9PBr. This compound is characterized by the presence of three trifluoromethyl groups attached to phenyl rings, which are further connected to a central phosphorus atom. The bromide ion is associated with the positively charged phosphorus center, forming a stable ionic compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyltris[4-(trifluoromethyl)phenyl]phosphanium bromide typically involves the reaction of tris[4-(trifluoromethyl)phenyl]phosphine with methyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(CF3C6H4)3P+CH3Br→(CF3C6H4)3P+CH3Br−
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The product is then purified through recrystallization or other suitable methods to obtain a high-purity compound.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and efficiency. Large-scale reactors and advanced purification techniques are employed to ensure the consistent quality of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyltris[4-(trifluoromethyl)phenyl]phosphanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines with lower oxidation states.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different phosphonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like chloride, iodide, or other anions can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various phosphonium salts, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyltris[4-(trifluoromethyl)phenyl]phosphanium bromide has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the synthesis of specialty chemicals and materials, benefiting from its unique chemical properties.
Mécanisme D'action
The mechanism of action of Methyltris[4-(trifluoromethyl)phenyl]phosphanium bromide involves its interaction with various molecular targets. The central phosphorus atom can coordinate with metal centers, facilitating catalytic processes. The trifluoromethyl groups enhance the compound’s electron-withdrawing properties, influencing its reactivity and stability. The bromide ion can participate in ionic interactions, further contributing to the compound’s overall behavior in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris[4-(trifluoromethyl)phenyl]phosphine: A precursor to Methyltris[4-(trifluoromethyl)phenyl]phosphanium bromide, used in similar applications.
Tris(p-tolyl)phosphine: Another phosphine derivative with different substituents, used in catalysis.
Triphenylphosphine: A widely used phosphine ligand in various chemical reactions.
Uniqueness
This compound is unique due to the presence of trifluoromethyl groups, which impart distinct electronic properties and enhance its reactivity in specific chemical processes. Its ability to form stable ionic compounds with various anions makes it versatile in different applications.
Propriétés
Numéro CAS |
61249-21-6 |
|---|---|
Formule moléculaire |
C22H15BrF9P |
Poids moléculaire |
561.2 g/mol |
Nom IUPAC |
methyl-tris[4-(trifluoromethyl)phenyl]phosphanium;bromide |
InChI |
InChI=1S/C22H15F9P.BrH/c1-32(17-8-2-14(3-9-17)20(23,24)25,18-10-4-15(5-11-18)21(26,27)28)19-12-6-16(7-13-19)22(29,30)31;/h2-13H,1H3;1H/q+1;/p-1 |
Clé InChI |
PHFYCMPLMNITCU-UHFFFAOYSA-M |
SMILES canonique |
C[P+](C1=CC=C(C=C1)C(F)(F)F)(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-Dimethyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14596060.png)



![N-Phenyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14596079.png)
![1,4-Diazabicyclo[2.2.2]octane;perchloric acid](/img/structure/B14596081.png)

![3-Bromo-N~2~,N~6~,4-trimethyl-5-[(E)-(2-nitrophenyl)diazenyl]pyridine-2,6-diamine](/img/structure/B14596116.png)
![3-[2-(Methanesulfinyl)-2-(methylsulfanyl)ethenyl]thiophene](/img/structure/B14596119.png)
![5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;hydrate](/img/structure/B14596120.png)




